molecular formula C6HBrClF3 B2363915 2-Bromo-1-chloro-3,4,5-trifluorobenzene CAS No. 1000577-28-5

2-Bromo-1-chloro-3,4,5-trifluorobenzene

Cat. No. B2363915
CAS RN: 1000577-28-5
M. Wt: 245.42
InChI Key: IDWJHPHIYHBSKA-UHFFFAOYSA-N
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Description

“2-Bromo-1-chloro-3,4,5-trifluorobenzene” is an organofluorine compound . It is a liquid at room temperature . The compound has a molecular weight of 245.43 .


Synthesis Analysis

The compound undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound . It is also employed in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids .


Molecular Structure Analysis

The InChI code for the compound is 1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H . This indicates that the compound has a single carbon ring with bromine, chlorine, and fluorine substituents.


Chemical Reactions Analysis

As mentioned earlier, the compound can undergo a Br-Mg-exchange reaction with i-PrMgBr in THF . This reaction is useful in the synthesis of various trifluorobenzoic acids .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 245.43 . The InChI code is 1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H .

Scientific Research Applications

Synthesis and Polymer Chemistry

2-Bromo-1-chloro-3,4,5-trifluorobenzene has been utilized in various synthesis processes. For example, it undergoes selective defluorination leading to the formation of triazido compounds. These triazides are significant as photoactive cross-linking reagents in polymer chemistry and as starting compounds in organic synthesis, including the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Electrochemical Studies

Electrochemical studies involving 2-Bromo-1-chloro-3,4,5-trifluorobenzene are pivotal in understanding the formation mechanisms of various compounds. For instance, it's involved in studies of side reactions during the fluorination of halobenzenes, providing insights into the complex interplay of various chemical reactions and the formation of halogenated compounds (Horio et al., 1996).

Organometallic Chemistry

In organometallic chemistry, 2-Bromo-1-chloro-3,4,5-trifluorobenzene is a substrate for functionalization reactions. It demonstrates the flexibility and potential of modern organometallic methods, leading to the synthesis of various benzoic acids and bromobenzoic acids. These findings are critical in developing new synthesis methods and understanding reaction mechanisms (Heiss & Schlosser, 2003).

Halogenation and Ring Expansion

Studies have also focused on ring halogenation processes involving 2-Bromo-1-chloro-3,4,5-trifluorobenzene. This chemical serves as a starting material in reactions that lead to the formation of various halogenated products, highlighting its role in expanding synthetic possibilities in chemical research (Bovonsombat & Mcnelis, 1993).

Vibrational Spectroscopy

Vibrational spectroscopy studies have used derivatives of 2-Bromo-1-chloro-3,4,5-trifluorobenzene to understand the vibrational properties of trisubstituted benzenes. These studies are crucial in spectroscopy, offering insights into molecular structures and interactions (Reddy & Rao, 1994).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-1-chloro-3,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWJHPHIYHBSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-3,4,5-trifluorobenzene

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